4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
This compound is a hybrid heterocyclic benzenesulfonamide derivative featuring a pyrazole ring at the 4-position of the benzene ring and a triazole-thiophene substituent linked via a methylene bridge. Its structural complexity arises from the combination of sulfonamide pharmacophores with aromatic heterocycles, which are common motifs in medicinal chemistry for targeting enzymes such as carbonic anhydrases or kinases.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c23-26(24,16-4-2-14(3-5-16)21-8-1-7-17-21)18-10-13-11-22(20-19-13)15-6-9-25-12-15/h1-9,11-12,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWHZCNKZYHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups including a pyrazole ring, a thiophene moiety, and a benzenesulfonamide group. This unique structure may contribute to its biological activity by interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking substrate interactions, while the pyrazole and thiophene rings enhance binding affinity through π–π stacking and hydrogen bonding interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives of similar structures have shown significant efficacy against various cancer cell lines. A study reported that compounds with a triazole ring exhibited strong inhibition against HepG2 liver cancer cells, suggesting that the target compound may possess similar properties due to its structural analogies .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 5.0 |
| Compound B | MCF7 | 10.0 |
| Compound C | A549 | 15.0 |
Antiviral Activity
Research has indicated that compounds similar to the target molecule exhibit antiviral properties, particularly against coronaviruses. For example, structure-based design studies have shown that certain analogs can inhibit the SARS-CoV-2 main protease with low micromolar IC50 values . This suggests potential applications in developing antiviral therapies for COVID-19.
Table 2: Antiviral Activity Against SARS-CoV-2
| Compound Name | IC50 (μM) |
|---|---|
| Compound D | 0.5 |
| Compound E | 0.8 |
| Target Compound | TBD |
Case Studies
- Case Study on Anticancer Efficacy : A synthetic derivative of the target compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antiviral Studies : In vitro studies demonstrated that related compounds could significantly reduce viral load in infected cell cultures, indicating their potential as therapeutic agents for viral infections .
Scientific Research Applications
Antileishmanial Activity
One of the most notable applications of this compound is its potential as an antileishmanial agent. Research has demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamides exhibit significant activity against Leishmania species, particularly Leishmania infantum and Leishmania amazonensis. In vitro studies have shown that certain derivatives possess IC50 values comparable to existing treatments like pentamidine but with reduced cytotoxicity .
Table 1: Antileishmanial Activity of Derivatives
| Compound ID | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies indicate that the incorporation of sulfur-containing triazole derivatives enhances antimicrobial activity against various bacterial strains and fungi. The mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways in microbes .
Synthesis and Characterization
The synthesis of 4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions including electrophilic substitutions and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies highlight the effectiveness of this compound class:
- Leishmaniasis Treatment : A study demonstrated that specific derivatives showed promising results in reducing parasitic load in infected animal models, suggesting potential for further development into therapeutic agents .
- Antimicrobial Screening : In vitro testing against clinical isolates revealed that some derivatives exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include benzenesulfonamides with triazole-linked aromatic substituents. For example:
- N-((1-(4-Acetamidophenyl)-1H-1,2,3-Triazol-4-yl)methyl)Acrylamide (54) and N-((1-(4-Acetamidophenyl)-1H-1,2,3-Triazol-4-yl)methyl)-2-Cyanoacetamide (55) (): These compounds share the triazole-methyl linkage but replace the thiophene with a 4-acetamidophenyl group and feature acrylamide/cyanoacetamide termini instead of sulfonamide.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Pharmacophore | Potential Target |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | Pyrazole, Triazole-Thiophene | Sulfonamide | Enzymes (e.g., CA) |
| N-((1-(4-Acetamidophenyl)-Triazolyl)methyl)Acrylamide (54) | Acrylamide | Triazole-4-Acetamidophenyl | Acrylamide | Polymerizable units |
| N-((1-(4-Acetamidophenyl)-Triazolyl)methyl)-2-Cyanoacetamide (55) | Cyanoacetamide | Triazole-4-Acetamidophenyl | Cyanoacetamide | Reactive intermediates |
Electronic and Steric Considerations
- Thiophene vs. Phenyl : The thiophene group introduces sulfur-mediated π-stacking and enhanced electron delocalization compared to phenyl analogs. This may improve binding to hydrophobic enzyme pockets but reduce solubility in aqueous media.
- Pyrazole vs.
Q & A
Q. Q1. What are the key synthetic challenges in preparing 4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer :
- Synthetic Routes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for forming the 1,2,3-triazole core. Reaction parameters (temperature: 50°C, solvent: THF/H₂O, catalyst: CuSO₄/Na ascorbate) must be optimized to avoid byproducts like unreacted alkyne intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) is recommended for isolating the sulfonamide derivative, as seen in analogous triazole-pyrazole hybrids .
- Yield Optimization : Pre-activation of intermediates (e.g., nitrosopyrazole precursors) improves cyclization efficiency .
Q. Q2. How can structural characterization of this compound address discrepancies in NMR or mass spectrometry data?
Methodological Answer :
- NMR Analysis : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from the thiophene (δ 7.1–7.3 ppm) and pyrazole (δ 7.5–8.0 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS is essential to distinguish between the molecular ion ([M+H]⁺) and adducts (e.g., [M+Na]⁺), particularly due to the sulfonamide group’s polarity .
- Crystallography : Single-crystal X-ray diffraction (as applied to related pyrazole-triazole hybrids) can resolve ambiguities in regiochemistry .
Q. Q3. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) or kinases modulated by triazole derivatives .
- Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., resorufin detection for hydrolases) with positive controls (e.g., acetazolamide for sulfonamide activity) .
Advanced Research Questions
Q. Q4. How can computational modeling guide SAR studies to enhance target selectivity?
Methodological Answer :
- Docking Simulations : Employ Schrödinger’s Glide or AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- MD Simulations : Analyze stability of the triazole-thiophene moiety in hydrophobic pockets using GROMACS, focusing on π-π stacking with aromatic residues .
- Quantum Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the pyrazole) using DFT (B3LYP/6-31G*) to predict binding affinity trends .
Q. Q5. How can contradictory bioactivity data across cell lines be resolved?
Methodological Answer :
- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) in divergent cell lines .
- Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human CYP450 isoforms) to rule out pharmacokinetic variability .
- Structural Analog Comparison : Cross-reference with analogs like N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (Table 1) to isolate structural determinants of activity .
| Analog | Key Structural Differences | Bioactivity |
|---|---|---|
| Compound in Q1 | Thiophene-triazole linker | Antiproliferative (IC₅₀: 2–10 µM) |
| N-(2-benzothiophen-3-yl)-4-trifluoromethanesulfonamide | Benzothiophene core | Reduced solubility |
| 5-(thiophen-2-yl)-1H-pyrazole | No sulfonamide group | Inactive at 50 µM |
Q. Q6. What strategies mitigate synthetic bottlenecks in scaling up for in vivo studies?
Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer during CuAAC, reducing reaction time from 16 hours to 2–4 hours .
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate conversions .
Q. Q7. How can multi-target effects be systematically evaluated for this compound?
Methodological Answer :
- Proteome Profiling : Use thermal shift assays (TSA) to identify off-target proteins with altered thermal stability upon ligand binding .
- Network Pharmacology : Construct interaction networks (Cytoscape) linking sulfonamide targets (e.g., CAIX, EGFR) to downstream pathways .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions in specific genetic backgrounds .
Data Contradiction Analysis
Q. Q8. How should researchers address inconsistent IC₅₀ values reported for similar sulfonamide-triazole hybrids?
Methodological Answer :
- Standardize Assays : Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. resazurin) to minimize protocol-driven variability .
- Control for Solubility : Pre-dissolve compounds in DMSO with ≤0.1% final concentration to avoid solvent-induced artifacts .
- Metadata Reporting : Include detailed synthetic batch information (e.g., purity by HPLC, residual solvent levels) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
